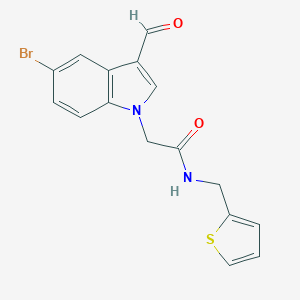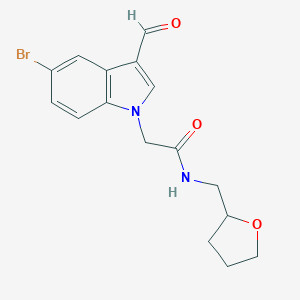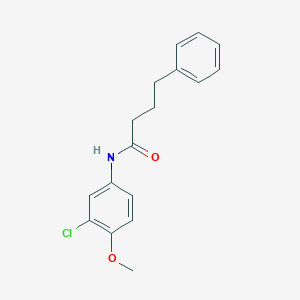![molecular formula C25H21Cl2IN4O6 B297524 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297524.png)
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide, also known as Compound A, is a synthetic compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in cell proliferation and survival. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A in lab experiments is its potential for use in cancer research and the development of cancer treatments. However, the complex synthesis method and limited availability of the compound may make it difficult to use in some experiments. Additionally, the potential side effects of the compound on non-cancerous cells must be carefully considered.
Orientations Futures
There are a number of potential future directions for research on 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound. Finally, the potential for the development of cancer treatments using 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A should be further explored.
Méthodes De Synthèse
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper, but it should be noted that the synthesis of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A is challenging and requires careful attention to detail.
Applications De Recherche Scientifique
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of cancer treatments. Additionally, it has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease.
Propriétés
Nom du produit |
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide |
|---|---|
Formule moléculaire |
C25H21Cl2IN4O6 |
Poids moléculaire |
671.3 g/mol |
Nom IUPAC |
N//'-[(E)-[4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C25H21Cl2IN4O6/c1-36-19-9-4-3-7-17(19)31-24(34)25(35)32-29-12-14-10-16(28)23(20(11-14)37-2)38-13-21(33)30-18-8-5-6-15(26)22(18)27/h3-12H,13H2,1-2H3,(H,30,33)(H,31,34)(H,32,35)/b29-12+ |
Clé InChI |
AJXYRZNGBYXYJO-XKJRVUDJSA-N |
SMILES isomérique |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)I)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)OC |
SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)OC |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)





![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)


![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)

![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)